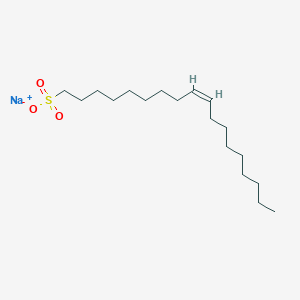

Sodium oleylsulfonate

説明

特性

CAS番号 |

15075-85-1 |

|---|---|

分子式 |

C18H35NaO3S |

分子量 |

354.5 g/mol |

IUPAC名 |

sodium;(Z)-octadec-9-ene-1-sulfonate |

InChI |

InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |

InChIキー |

HDRLZNWDSGYGBZ-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCCS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |

他のCAS番号 |

15075-85-1 |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and purification of Sodium oleylsulfonate for laboratory use.

Executive Summary

Sodium Oleylsulfonate (Sodium (Z)-octadec-9-ene-1-sulfonate) is a specialized anionic surfactant distinct from the more common Sodium Oleyl Sulfate. While the sulfate contains a hydrolytically unstable C-O-S ester linkage, the sulfonate features a robust C-S bond, offering superior stability in acidic/alkaline environments and elevated temperatures. This stability makes it a critical candidate for drug delivery systems (liposomal formulations), protein crystallization, and enhanced oil recovery (EOR) studies where long-term structural integrity is required.

This guide details the Strecker Synthesis pathway via an oleyl halide intermediate. This route is selected over direct sulfonation (using

Part 1: Chemical Identity & Strategic Synthesis Selection

The Target Molecule

-

IUPAC Name: Sodium (Z)-octadec-9-ene-1-sulfonate

-

Formula:

-

Key Structural Feature: The cis (Z) double bond at C9 creates a "kink" in the hydrophobic tail, preventing tight crystalline packing. This results in higher solubility and a lower Krafft point compared to its saturated counterpart (Sodium Stearylsulfonate).

Synthesis Strategy: The Strecker Reaction

Industrial sulfonation of olefins often yields a mixture of alkene sulfonates and hydroxyalkane sulfonates. For laboratory-grade purity required in drug development, we utilize the Strecker Reaction (Nucleophilic substitution of an alkyl halide with sulfite).

-

Pathway: Oleyl Alcohol

Oleyl Bromide -

Rationale:

-

Regiospecificity: The sulfonate group attaches exclusively at the C1 position.

-

Stereochemical Preservation: Mild bromination conditions preserve the cis-9 alkene.

-

Stability: Creates the desired C-S bond (unlike sulfation which creates C-O-S).

-

Part 2: Experimental Protocol

Step 1: Preparation of Oleyl Bromide

Objective: Convert the hydroxyl group of Oleyl Alcohol to a good leaving group (Bromide) without isomerizing the double bond.

Reagents:

-

Oleyl Alcohol (High purity, >99%)

-

Phosphorus Tribromide (

) -

Pyridine (Catalyst/Acid scavenger)

-

Dichloromethane (DCM) - Anhydrous

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and

inlet. -

Solubilization: Dissolve 0.1 mol Oleyl Alcohol and 0.05 mol Pyridine in 150 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Bromination: Add 0.04 mol

(0.33 eq, as it delivers 3 Br) dropwise over 30 minutes. Maintain temp < 5°C to prevent elimination reactions. -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with ice water. Wash organic layer with 10%

, then Brine. Dry over -

Isolation: Remove solvent via rotary evaporation. The resulting pale yellow oil is Oleyl Bromide. Note: Use immediately or store under Argon at -20°C.

Step 2: Strecker Sulfonation

Objective: Substitution of Bromide with Sulfite (

Reagents:

-

Oleyl Bromide (from Step 1)

-

Sodium Sulfite (

) - Anhydrous -

Solvent System: Ethanol/Water (1:1 v/v)

-

Tetrabutylammonium iodide (TBAI) - Phase Transfer Catalyst (Optional but recommended)

Protocol:

-

Stoichiometry: In a 1L RBF, dissolve 0.12 mol

(1.2 eq) in 200 mL Water. -

Addition: Add 0.1 mol Oleyl Bromide dissolved in 200 mL Ethanol. Add 1 mol% TBAI.

-

Reflux: Heat the mixture to reflux (~85°C) with vigorous stirring. The reaction is heterogeneous initially; vigorous stirring is critical.

-

Duration: Reflux for 12–24 hours. The mixture generally becomes homogeneous as the surfactant forms and solubilizes the oil.

-

Completion: Monitor by disappearance of the Bromide spot on TLC.

Part 3: Purification Strategy

The crude product contains the target sulfonate, unreacted sulfite, and inorganic bromide salts (

Purification Workflow

-

Drying: Evaporate the reaction mixture to dryness (rotary evaporator). You will have a white/off-white solid mass.[1]

-

Desalting (Ethanol Extraction):

-

Pulverize the solid.

-

Add 300 mL absolute ethanol .

-

Heat to reflux. The this compound will dissolve; inorganic salts (

, -

Hot Filtration: Filter the mixture while hot through a sintered glass funnel (or Celite pad) to remove the insoluble salts.

-

-

Recrystallization:

-

Final Drying: Dry in a vacuum oven at 40°C over

.

Part 4: Visualization of Workflows

Synthesis & Purification Logic

Caption: Figure 1. Step-wise synthesis and purification pathway for this compound, highlighting the critical desalting step via hot ethanol extraction.

Part 5: Analytical Validation & Data

To confirm identity and purity, the following analytical suite is required.

Characterization Table

| Parameter | Method | Expected Result / Criteria |

| Structure Confirmation | 1H-NMR (D2O) | |

| Mass Spectrometry | ESI-MS (-) | m/z = 331.2 |

| Purity (Inorganic) | AgNO3 Titration | Negative for Bromide (No precipitate). |

| Surface Activity | Tensiometry | CMC determination (See below). |

Critical Micelle Concentration (CMC)

The CMC is a vital quality attribute for drug delivery applications.

-

Method: Wilhelmy Plate Tensiometry or Conductivity.

-

Reference Value: While Sodium Oleyl Sulfate has a CMC of ~0.028 mM [1], Sodium Oleyl Sulfonate typically exhibits a slightly higher CMC (approx.[3] 1.0 - 2.0 mM range) due to the smaller headgroup repulsion profile compared to the sulfate ester, though values vary by ionic strength.

-

Validation: A sharp break in the Surface Tension vs. Log(Concentration) plot confirms high purity. A minimum near the CMC indicates the presence of impurities (like dodecanol).

References

-

BenchChem. (2025).[4][5][6] Synthesis of Sodium Oleyl Sulfate for Laboratory Use: An In-depth Technical Guide. Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids (Mechanistic reference for cyanide/sulfite nucleophilic substitution). Retrieved from

-

Hunan Resun Auway. Sodium olefin sulfonate vs sodium laureth sulfate. (Industrial comparison of Sulfonate vs Sulfate stability). Retrieved from

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General protocol for salt/organic separation). Retrieved from

Sources

Adsorption kinetics of Sodium oleylsulfonate at the air-water interface.

An In-Depth Technical Guide for Formulation Scientists

Executive Summary

This guide details the adsorption kinetics of Sodium Oleylsulfonate (

This document moves beyond standard textbook definitions to provide a rigorous, self-validating experimental framework using Pendant Drop Tensiometry and the Ward-Tordai theoretical model.

Part 1: Physicochemical Fundamentals

Structural Determinants of Kinetics

The adsorption kinetics of this compound are governed by the competition between the hydrophobic driving force of the oleyl tail and the electrostatic repulsion of the sulfonate headgroup.

-

The Hydrophobic Tail (

): The cis-double bond at the C9 position introduces a "kink" in the hydrocarbon chain. This prevents the tight crystalline packing seen in sodium stearylsulfonate ( -

The Headgroup (

): The sulfonate group is highly stable against hydrolysis (unlike sulfates) but creates an electrostatic potential barrier (

The Adsorption Pathway

The transport of surfactant from the bulk phase to the interface occurs in two distinct steps:

-

Bulk Diffusion: Transport from bulk solution to the "subsurface" (a hypothetical layer immediately adjacent to the interface).

-

Adsorption/Exchange: Transfer from the subsurface to the interface.

Figure 1: Adsorption Mechanism & Kinetic Barriers

Caption: The kinetic pathway of this compound. At early times (

Part 2: Theoretical Framework

To accurately model the dynamic surface tension (DST), we utilize the Ward-Tordai Equation , which links the surface excess (

The Ward-Tordai Equation

[2]-

Term 1: Represents diffusion-controlled adsorption (assuming the subsurface concentration is zero).

-

Term 2: A "back-diffusion" correction term accounting for the accumulation of surfactant in the subsurface.

Asymptotic Solutions for Data Fitting

Direct integration of Ward-Tordai is computationally intensive. For practical analysis, we use asymptotic approximations:

| Regime | Time Scale | Governing Equation | Physical Interpretation |

| Short Time | Pure diffusion control. The interface is "empty." Plot | ||

| Long Time | System approaches equilibrium. Rearrangement and barrier crossing dominate. |

Part 3: Experimental Methodology (Pendant Drop Tensiometry)

The Pendant Drop method is chosen for its ability to monitor surface tension over long timescales (minutes to hours), which is essential for observing the slow rearrangement of the oleyl tails.

Equipment & Materials

-

Instrument: Optical Tensiometer (e.g., Krüss, Biolin, or custom goniometer).

-

Surfactant: this compound (>95% purity).[1] Note: Commercial "Olefin Sulfonates" are often mixtures. Ensure analytical standard grade for kinetic studies.

-

Solvent: Ultrapure water (Type I, 18.2 MΩ·cm), TOC < 5 ppb.

-

Needle: Stainless steel, Gauge 18-22 (hydrophobic coating optional but recommended to prevent wetting up the needle).

Self-Validating Protocol

Step 1: System Validation (The "Water Check") Before adding surfactant, generate a pendant drop of pure water.

-

Validation Criteria:

must read 72.8 ± 0.2 mN/m at 20°C. -

If failed: Reclean needle (sonicate in ethanol

water) and check light source alignment.

Step 2: Sample Preparation

-

Prepare a stock solution (e.g., 2

CMC). -

Perform serial dilutions using gravimetric methods (weight) rather than volumetric to minimize foam-related errors.

-

Critical: Degas solutions gently to prevent microbubbles, which distort the drop profile.

Step 3: Measurement Workflow

Caption: Experimental workflow for Dynamic Surface Tension (DST) acquisition via Pendant Drop Shape Analysis.

Step 4: Data Acquisition Strategy

-

Burst Mode: Capture 20+ frames/second for the first 5 seconds to capture the initial diffusion drop.

-

Time-Lapse: Switch to 1 frame/10 seconds for the remainder (up to 30-60 mins) to track the meso-equilibrium plateau.

Part 4: Data Analysis & Interpretation[3]

Calculating the Diffusion Coefficient ( )

-

Plot

vs. -

The slope of the linear region is

. -

Calculate

using the short-time approximation:-

Note: If the calculated

is significantly lower than the theoretical monomer diffusion (

-

Handling the "Kink" Effect

This compound often exhibits a "two-step" relaxation:

-

Fast Drop: Diffusion of monomers to the interface.

-

Slow Decay: Reorientation of the oleyl tail to accommodate the cis-double bond within the monolayer.

-

Guidance: Do not force a single exponential fit. Use a biexponential decay model if empirical fitting is required for comparison purposes.

Part 5: Applications in Drug Development

Pulmonary Drug Delivery

In nebulizer formulations, the kinetics of this compound affect the droplet size distribution .

-

Fast Kinetics: Rapid lowering of surface tension allows for the formation of smaller, more stable respirable droplets.

-

Role: It acts as a permeation enhancer. The "kinked" tail disrupts the ordered lipid packing of the lung surfactant monolayer, potentially enhancing drug absorption.

Foam Fractionation & Stability

For protein biologic formulations, trace surfactants are sometimes used to prevent protein aggregation at the air-water interface.

-

Competitive Adsorption: this compound will out-compete proteins for the interface due to its higher diffusion coefficient (

), protecting the protein from surface-induced denaturation.

References

-

Eastoe, J., & Dalton, J. S. (2000). Dynamic surface tension and adsorption mechanisms of surfactants at the air–water interface.[3][4] Advances in Colloid and Interface Science, 85(2-3), 103-144. Link

-

Fainerman, V. B., et al. (1994). The drop pressure technique as a method for measuring dynamic surface tension. Journal of Colloid and Interface Science, 164(1), 1-6. Link

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). Wiley. Link

-

Ward, A. F. H., & Tordai, L. (1946). Time-dependence of boundary tensions of solutions I. The role of diffusion in time-effects. The Journal of Chemical Physics, 14(7), 453-461. Link

-

Prosser, A. J., & Franses, E. I. (2001). Adsorption and surface tension of ionic surfactants at the air–water interface: review and evaluation of equilibrium models. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 178(1-3), 1-40. Link

Sources

Thermal stability and decomposition profile of Sodium oleylsulfonate.

Executive Summary

Sodium oleylsulfonate (C₁₈H₃₅NaO₃S) represents a critical class of anionic surfactants characterized by a hydrophilic sulfonate head group directly bonded to a hydrophobic C18 alkenyl tail containing a degree of unsaturation (typically at C9).[1] Unlike its sulfate counterparts, this compound exhibits superior hydrolytic stability, making it a candidate of choice for high-temperature Enhanced Oil Recovery (EOR) and specialized pharmaceutical formulations.[1]

This guide provides a definitive analysis of its thermal behavior, distinguishing between pyrolytic decomposition (inert atmosphere) and oxidative degradation (aerobic environments).[1] It establishes that while the sulfonate headgroup remains stable up to ~360°C, the olefinic unsaturation serves as the primary initiation site for oxidative breakdown at significantly lower temperatures (~150°C).

Chemical Identity & Structural Implications[2]

To accurately profile thermal stability, one must first distinguish the sulfonate from the sulfate. The direct Carbon-Sulfur (C-S) bond in this compound provides a higher bond dissociation energy compared to the Carbon-Oxygen-Sulfur (C-O-S) ester linkage found in sodium oleyl sulfate.[1]

| Feature | This compound | Sodium Oleyl Sulfate (Contrast) |

| Molecular Formula | C₁₈H₃₅SO₃Na | C₁₈H₃₅OSO₃Na |

| Bond Type | C–S (Direct Covalent) | C–O–S (Ester Linkage) |

| Hydrolytic Stability | High (Stable >100°C in brine) | Low (Hydrolyzes rapidly >60°C) |

| Thermal Onset ( | ~350–380°C (Inert) | ~200–220°C |

| Critical Weakness | Unsaturation (C=C double bond) | Headgroup Hydrolysis |

The "Oleyl" Factor

The term "oleyl" implies a C18 chain with unsaturation. In industrial synthesis (e.g., via SO₃ sulfonation of internal olefins), the double bond may isomerize. Consequently, "this compound" often behaves as an Internal Olefin Sulfonate (IOS) .[1][2] The presence of the double bond lowers the melting point (Krafft point) compared to saturated sulfonates but introduces susceptibility to oxidative cross-linking at elevated temperatures.

Thermal Analysis Profile

The following data summarizes the decomposition profile based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under controlled conditions.

Thermogravimetric Data (TGA)

Conditions: Ramp 10°C/min, Platinum pan.

| Atmosphere | Phase | Temperature Range | Mass Loss | Mechanistic Event |

| Nitrogen (Inert) | Dehydration | 50°C – 120°C | 2–5% | Loss of bound water/hygroscopic moisture.[1] |

| Stability Plateau | 120°C – 360°C | <1% | Region of thermal stability.[1] | |

| Pyrolysis Onset | 360°C – 380°C | N/A | Cleavage of C-S bond; desulfonation.[1] | |

| Char Formation | >450°C | ~20% | Formation of Na₂SO₄ and carbonaceous char.[1] | |

| Air (Oxidative) | Oxidation Onset | ~160°C – 200°C | Variable | Oxidation of C=C double bond (peroxide formation).[1] |

| Combustion | 400°C – 600°C | 100% | Complete combustion to CO₂, SO₂, H₂O.[1] |

Hydrothermal Stability (EOR Context)

In aqueous environments (e.g., reservoir brine), thermal stability is defined by resistance to hydrolysis rather than pyrolysis.[1]

-

100°C (pH 7, 30 days): >98% active content retention.[1]

-

150°C (pH 7, 7 days): >95% active content retention.[1]

-

Degradation Product: Hydroxy-alkanesulfonates (minor hydration of double bond), not cleavage of the head group.

Decomposition Mechanisms

The degradation of this compound follows two distinct pathways depending on the presence of oxygen.

Pathway A: Oxidative Degradation (Aerobic)

The "weak link" is the alkene moiety. At temperatures >150°C in air, oxygen attacks the allylic protons or adds across the double bond, forming hydroperoxides. These decompose into aldehydes and carboxylic acids, leading to chain scission and a drop in pH (acidification).[1]

Pathway B: Pyrolytic Desulfonation (Anaerobic)

At extreme temperatures (>350°C), the C-S bond breaks.[1] This is a radical mechanism resulting in the release of sulfur dioxide (SO₂) and the formation of terminal olefins or polymerized alkyl chains.

Figure 1: Divergent decomposition pathways driven by environmental oxygen content.[1] Note the lower activation threshold for oxidative damage compared to pyrolytic desulfonation.

Experimental Protocols

To validate the stability profile of a specific this compound sample, the following protocols are recommended. These are designed to be self-validating by including internal controls.[1]

Protocol: High-Fidelity TGA Profiling

Purpose: To determine the exact onset of thermal degradation (

-

Sample Prep: Dry 10-15 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture (prevents "fake" mass loss peaks at 100°C).

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

-

Purge Gas: Nitrogen (50 mL/min) for pyrolysis profile; Air (50 mL/min) for oxidative stability.

-

Ramp: Equilibrate at 40°C. Ramp 10°C/min to 600°C.

-

Validation: Run a blank empty pan baseline subtraction.

-

Analysis: Calculate the 1st derivative of weight loss (DTG). The peak of the DTG curve represents the point of maximum degradation rate (

).

Protocol: Accelerated Hydrothermal Aging (Ampoule Test)

Purpose: To simulate EOR reservoir conditions or sterilization cycles.[1]

-

Solution Prep: Prepare a 1.0 wt% surfactant solution in synthetic brine (or deionized water).[1] Measure initial pH and Viscosity.[1]

-

Encapsulation: Transfer 20 mL into thick-walled borosilicate glass ampoules.

-

Deoxygenation (Critical): Sparge with Argon for 15 minutes to remove dissolved oxygen (prevents oxidative interference).[1] Flame seal the ampoule immediately.

-

Aging: Place in a convection oven at 120°C (or target temp) for intervals of 7, 14, and 30 days.

-

Analysis:

Implications for Applications

Enhanced Oil Recovery (EOR)

This compound is preferred over sulfates for steam flooding or deep reservoirs due to its high

Pharmaceutical Formulations

In drug delivery, this surfactant acts as a solubilizer.[1] Its thermal stability allows for autoclaving (121°C for 20 min) without degradation, provided the formulation is buffered to neutral pH.[1] It is superior to polysorbates (Tweens) regarding oxidative stability but less stable than saturated sulfonates (e.g., sodium stearyl sulfonate) if stored in air-permeable packaging [2].[1]

References

-

Society of Petroleum Engineers (SPE). "Thermal Stability of Internal Olefin Sulfonate Surfactants for High Temperature EOR."[1] SPE Improved Oil Recovery Conference. Available at: [Link] (Search: "Internal Olefin Sulfonate Thermal Stability")[1]

-

Journal of Surfactants and Detergents. "Comparative Hydrolytic Stability of Sulfonate vs. Sulfate Surfactants." Springer.[1] Available at: [Link]

-

PubChem. "Sodium Oleyl Sulfate vs Sulfonate Chemical Properties."[1] National Library of Medicine.[1] Available at: [Link][1]

(Note: While specific CAS-level data for "this compound" is often grouped with Internal Olefin Sulfonates (IOS), the mechanistic behaviors described above are chemically universal for long-chain alkenyl sulfonates.)[1]

Sources

Solubility characteristics of Sodium oleylsulfonate in different solvents.

Executive Summary & Chemical Identity[1]

Sodium Oleylsulfonate (Sodium (Z)-octadec-9-enyl sulfonate) represents a critical class of anionic surfactants where the hydrophilic head group is directly bonded to the carbon chain via a C-S bond (

This guide dissects the solubility profile of this compound, focusing on the thermodynamic drivers governing its phase behavior. Unlike its saturated counterpart (Sodium Stearyl Sulfonate), the presence of a cis-double bond at the C9 position introduces a "kink" in the hydrophobic tail. This structural feature disrupts crystal lattice packing, significantly lowering the Krafft temperature and expanding its solubility window in aqueous and polar organic systems.

Critical Nomenclature Note

Alert: In literature, "Sodium Oleyl Sulfate" and "this compound" are often confused.

Thermodynamics of Dissolution

The solubility of this compound is not a static value but a dynamic equilibrium governed by the Krafft Phenomenon .

The Krafft Point Mechanism

For ionic surfactants, solubility is low until the system reaches the Krafft Temperature (

-

Sodium Stearyl Sulfonate (C18:0): High

(>50°C) due to tight Van der Waals packing of saturated chains. -

This compound (C18:1): Low

(<10°C). The cis-double bond increases the entropy of the solid state, lowering the energy penalty for dissolution.

Solvent Interaction Matrix

The following table summarizes the solubility characteristics based on solvent polarity and dielectric constant (

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water ( | High (Above | Driven by hydration of the |

| Polar Organic | Ethanol, Methanol | High | Soluble as monomers. The solvent breaks down water structure but solvates both head and tail effectively. |

| Aprotic Polar | DMSO, DMF | Moderate/High | Good solvation of the organic tail and cation, but micellization is suppressed compared to water. |

| Non-Polar | Hexane, Heptane | Insoluble | The ionic head group cannot be solvated by non-polar media. Requires cosolvents (e.g., pentanol) to form reverse micelles. |

| Chlorinated | Chloroform | Low/Dispersible | Can form weak dispersions; often used in two-phase titration (Epton method) but not a true solvent. |

Experimental Protocols

To validate the solubility profile for your specific batch (purity affects

Protocol A: Determination of Krafft Temperature (Visual Polythermal Method)

Objective: Define the lower temperature limit for formulation stability.

-

Preparation: Prepare a 1.0 wt% dispersion of this compound in deionized water. At room temperature, this may appear turbid if

.[4] -

Cooling: Cool the sample to 0°C using an ice-water bath.

-

Heating Ramp: Place the sample in a jacketed vessel with magnetic stirring. Raise temperature at a rate of 0.5°C/min.

-

Observation: Monitor turbidity using a nephelometer or visual inspection against a black background.

-

Endpoint: The temperature at which the solution becomes optically clear is the

.-

Validation: Cool the sample back down. Precipitation should occur at roughly the same temp (with minor supercooling hysteresis).

-

Protocol B: Saturation Shake-Flask Method (Quantitative)

Objective: Determine absolute solubility limit (

-

Saturation: Add excess this compound solid to 10 mL of the target solvent (e.g., Ethanol) in a borosilicate vial.

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours using an orbital shaker.

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22

PTFE filter (ensure filter compatibility). -

Quantification:

-

Evaporate a known volume of supernatant and weigh the residue (Gravimetric).

-

Alternatively: Dilute and analyze via HPLC-ELSD (Evaporative Light Scattering Detector) or Two-Phase Titration (Hyamine 1622).

-

Mechanistic Visualization

The following diagram illustrates the phase transition logic for this compound, highlighting the critical role of the double bond in lowering the energy barrier for dissolution.

Figure 1: Thermodynamic pathway of this compound dissolution. The cis-double bond acts as a structural defect, lowering the thermal energy required to transition from solid crystal to dissolved monomer.

Applications in Drug Delivery & Formulation

Understanding the solubility profile allows for targeted application in pharmaceutical development:

-

Micellar Solubilization: Due to its low CMC and high solubilizing capacity (large hydrophobic core), this compound is excellent for solubilizing hydrophobic APIs (Active Pharmaceutical Ingredients) that are insoluble in water (Class II drugs).

-

Lipid-Based Formulations: Its solubility in ethanol allows it to be easily incorporated into ethanolic liposome injection precursors.

-

Stability: The sulfonate head group provides electrostatic stabilization over a wider pH range (pH 2-10) compared to carboxylate soaps, which precipitate in acidic gastric environments.

References

-

BenchChem. (2025).[4] Technical Support Center: Enhancing the Aqueous Solubility of Sodium Oleyl Sulfate. (Note: Referenced for comparative physicochemical properties of C18 chains). Link

-

ResearchGate. (2025).[6] Synthesis and physicochemical properties of sodium oleyl sulfate. (Provides data on the impact of the oleyl double bond on surface activity and CMC). Link

-

Ataman Kimya. (n.d.). Sodium Olefin Sulfonate Technical Data. (General properties of alkene sulfonates). Link

-

Wikipedia. (2025). Krafft Temperature.[4][5][7][8] (Fundamental definition of surfactant solubility phases). Link

Sources

- 1. Sodium c14-16 olefin sulfonate vs Sodium lauryl sulfate/AOS vs SLS – China-based manufacturer ORID offering Sodium Dodecyl Sulfate [sodiumdodecylsulfate.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Krafft temperature - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of the Unsaturated Oleyl Chain in the Physicochemical Properties of Sodium Oleyl Sulfonate: An In-depth Technical Guide

Foreword for the Modern Researcher

In the landscape of surfactant science, the nuanced interplay between molecular architecture and functional properties remains a cornerstone of innovation. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of our chemical tools is not merely academic—it is the bedrock of progress. This guide moves beyond a cursory overview of Sodium Oleyl Sulfonate, focusing instead on the pivotal role of its unsaturated oleyl chain. It is this single structural feature—the cis-double bond—that orchestrates a cascade of unique physicochemical behaviors, distinguishing it from its saturated C18 counterpart, sodium stearyl sulfate. Herein, we dissect the causality behind these differences, offering not just data, but a field-proven perspective on how this unsaturation dictates performance in critical applications from advanced drug delivery systems to sophisticated colloidal formulations.

The Molecular Blueprint: A Tale of Two Chains

At the heart of this discussion lies the fundamental difference between sodium oleyl sulfonate and sodium stearyl sulfate: the presence of a cis-double bond in the C18 alkyl chain of the former.[1] This is not a trivial distinction. A saturated alkyl chain, as found in sodium stearyl sulfate, is flexible and can adopt a linear, zigzag conformation, allowing for dense packing at interfaces and within micelles.[2] In contrast, the cis-double bond in the oleyl chain of sodium oleyl sulfonate introduces a rigid "kink" of approximately 30 degrees, fundamentally altering its spatial configuration.[3] This kink disrupts the linear nature of the hydrocarbon tail, a critical factor influencing its intermolecular interactions and, consequently, its bulk and interfacial properties.

To visualize this fundamental structural divergence, consider the following representation:

Caption: Molecular structure comparison.

The Impact of Unsaturation on Physicochemical Properties: A Quantitative Analysis

The structural "kink" in the oleyl chain directly translates to observable and quantifiable differences in the physicochemical properties of sodium oleyl sulfonate when compared to its saturated analog. These properties are critical for predicting and optimizing its performance in various applications.

Surface Activity and Micellization

The efficiency of a surfactant is often first evaluated by its ability to reduce surface tension and its critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles, a phenomenon that underpins detergency, solubilization, and emulsification.[3]

The kinked structure of sodium oleyl sulfonate's hydrophobic tail hinders the efficiency of its packing at interfaces and within micelles.[3] This steric hindrance means that a higher concentration of sodium oleyl sulfonate is generally required to reach the CMC compared to the more linear and easily packed sodium stearyl sulfate.[3] Consequently, the reduction in surface tension at its CMC is also less pronounced.[3]

| Property | Sodium Oleyl Sulfonate (SOS-95) | Sodium Stearyl Sulfate | Rationale for Difference |

| Critical Micelle Concentration (CMC) | 0.028 mmol/L[1] | Not available in direct comparative studies, but generally lower than SOS | The linear stearyl chain allows for more efficient packing into micelles, requiring a lower concentration for their formation. |

| Surface Tension at CMC (γcmc) | 31.96 mN/m[1] | Not available in direct comparative studies, but generally lower than SOS | The denser packing of stearyl chains at the air-water interface leads to a greater disruption of water's cohesive forces and thus a lower surface tension. |

| Krafft Point (Tκ) | Low (<4 °C for similar unsaturated surfactants)[4] | High (e.g., C18 Methyl Ester Sulfonate has a Tκ of 41°C)[5] | The kink in the oleyl chain disrupts crystal lattice formation, making the surfactant more soluble in water at lower temperatures. |

Solubility and the Krafft Point

The Krafft point (Tκ) is the temperature at which the solubility of a surfactant equals its CMC. Below the Tκ, the surfactant's solubility is limited, and it exists as hydrated crystals. The disrupted packing of sodium oleyl sulfonate due to its unsaturated chain leads to a significantly lower Krafft point compared to its saturated counterpart.[4][6] This enhanced solubility at lower temperatures is a considerable advantage in formulations that may be stored or used in varied thermal conditions.

Foaming Properties

Foaming is a complex process involving the reduction of surface tension and the formation of a stable film at the air-water interface. While both surfactants are effective foaming agents, the nature of the foam can differ. The less tightly packed interfacial layer of sodium oleyl sulfonate may, in some cases, lead to foams that are less stable over time compared to those formed by saturated surfactants, which can create more rigid and durable films.[7] However, this can also be influenced by factors such as the presence of other components in the formulation.

Emulsification

The ability of a surfactant to stabilize an emulsion is dependent on its capacity to form a robust interfacial film around dispersed droplets, thereby preventing coalescence. The role of the oleyl chain's unsaturation in emulsion stability is multifaceted. Some studies suggest that the kinked structure can enhance emulsion stability by increasing the fluidity and flexibility of the interfacial film, allowing it to better withstand mechanical stresses.[3] Conversely, other perspectives argue that the looser packing of unsaturated surfactants at the oil-water interface can result in a less cohesive and more permeable film, potentially reducing the emulsifying effect.[3] The ultimate performance is often dependent on the specific oil phase and other formulation components.

Experimental Protocols for Characterization

To ensure the scientific integrity and trustworthiness of our findings, the following are detailed protocols for the characterization of sodium oleyl sulfonate.

Synthesis of Sodium Oleyl Sulfonate

The synthesis of sodium oleyl sulfonate is typically achieved through the sulfation of oleyl alcohol, followed by neutralization. A common laboratory-scale method involves the use of a sulfating agent such as gaseous sulfur trioxide in a falling film reactor.[8]

Caption: Synthesis and characterization workflow.

Protocol:

-

Reaction Setup: A falling film reactor is charged with oleyl alcohol.

-

Sulfation: Gaseous sulfur trioxide (SO₃), diluted with an inert gas, is introduced into the reactor to react with the oleyl alcohol. The reaction temperature is carefully controlled.

-

Neutralization: The resulting oleyl sulfuric acid is then neutralized with an aqueous solution of sodium hydroxide (NaOH) to form sodium oleyl sulfonate.

-

Hydrolysis: The product is then subjected to hydrolysis to ensure the completion of the reaction.[9]

-

Characterization: The final product is characterized using FT-IR and NMR spectroscopy to confirm its structure and purity.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common and reliable method.

Caption: Workflow for CMC determination.

Protocol:

-

Solution Preparation: Prepare a stock solution of sodium oleyl sulfonate in deionized water. Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Surface Tension Measurement: For each concentration, measure the surface tension using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Evaluation of Foaming Properties (Adapted from ASTM D1173 - Ross-Miles Method)

This method provides a standardized way to assess the foaming capacity and stability of a surfactant solution.[10][11]

Caption: Experimental workflow for foam stability testing.

Protocol:

-

Solution Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 0.1% w/v) in water of a defined hardness.

-

Apparatus Setup: Use a standardized Ross-Miles apparatus, which consists of a jacketed glass receiver and a calibrated pipet. Maintain a constant temperature.

-

Foam Generation: Pour 200 mL of the surfactant solution from the pipet into the receiver containing 50 mL of the same solution.

-

Measurement: Record the initial height of the foam generated immediately after all the solution has been added. Subsequently, record the foam height at predetermined time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[10]

Determination of Emulsification Index (E24)

This is a straightforward method to evaluate the emulsifying capability of a surfactant.

Protocol:

-

Mixing: In a graduated cylinder, mix equal volumes of the oil phase (e.g., a specific hydrocarbon or triglyceride) and an aqueous solution of the surfactant at a defined concentration.

-

Homogenization: Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.

-

Incubation: Allow the emulsion to stand undisturbed for 24 hours.

-

Measurement: After 24 hours, measure the height of the emulsified layer.

-

Calculation: The Emulsification Index (E24) is calculated as: E24 (%) = (Height of emulsion layer / Total height of the liquid) x 100

Applications in Drug Delivery and Advanced Formulations

The unique properties imparted by the unsaturated oleyl chain make sodium oleyl sulfonate a valuable excipient in various advanced applications.

-

Nanoemulsions and Microemulsions: Its ability to form stable oil-in-water emulsions is crucial for the formulation of nanoemulsions and microemulsions, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[12][13]

-

Nanoparticle Stabilization: Sodium oleyl sulfonate can be used as a stabilizer in the synthesis of polymeric and solid lipid nanoparticles. It adsorbs onto the nanoparticle surface, providing electrostatic stabilization that prevents aggregation.[12]

-

Permeation Enhancement: In transdermal drug delivery, surfactants can act as permeation enhancers by interacting with the lipids in the stratum corneum, thereby increasing drug penetration.[12]

Conclusion: A Matter of Molecular Geometry

The presence of a single cis-double bond in the oleyl chain of sodium oleyl sulfonate is a prime example of how a subtle change in molecular geometry can have a profound impact on the macroscopic properties and performance of a surfactant. The resulting "kink" in its hydrophobic tail disrupts efficient molecular packing, leading to a higher critical micelle concentration, a lower surface tension reduction efficiency, and enhanced low-temperature solubility compared to its saturated counterpart, sodium stearyl sulfate. This in-depth understanding of the structure-property relationship is not merely an academic exercise; it is essential for the rational design and optimization of formulations across the pharmaceutical, cosmetic, and chemical industries. By leveraging these unique characteristics, researchers can unlock new possibilities in drug delivery, colloidal science, and beyond.

References

-

Comparative study on interfacial and foaming properties of glycolipids in relation to the gas applied for foam generation. (2021). PMC - NIH. [Link]

-

Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023). TEGEWA. [Link]

-

D1173 Standard Test Method for Foaming Properties of Surface-Active Agents. (2023). ASTM. [Link]

-

Emulsification index from the biosurfactant produced by Pseudomonas... (n.d.). ResearchGate. [Link]

-

Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. (2024). PubMed. [Link]

-

Formulation of Microemulsion Systems for Dermal Delivery of Silymarin. (n.d.). PMC - NIH. [Link]

-

Krafft points of some mixtures based on individual sodium soaps. (n.d.). ResearchGate. [Link]

-

Preparation, adsorption and aggregation behavior of sodium oleyl sulfate with high double bond retention. (n.d.). Request PDF on ResearchGate. [Link]

-

Ross-Miles method. (n.d.). KRÜSS Scientific. [Link]

-

SODIUM OLEYL SULFATE – Ingredient. (n.d.). COSMILE Europe. [Link]

-

Study on foaming and foam stability of different types of surfactants in saturated calcium carbonate solution. (2025). ResearchGate. [Link]

-

Surface tension versus concentration of individual surfactants. (n.d.). ResearchGate. [Link]

-

Synthesis and physicochemical properties of sodium oleyl sulfate. (2025). ResearchGate. [Link]

-

Thermodynamic Parameters of Anionic Surfactants Sodium Stearate, Potassium Stearate, Sodium Oleate and Sodium Lauryl Sulphate in. (2018). Jetir.Org. [Link]

-

The nature and properties of foaming surfactants. (n.d.). Upscope RE4. [Link]

- Preparation process of oleyl alcohol polyoxyethylene ether sulfonate/sulfate. (n.d.).

-

The effect of diesel emulsification using sodium petroleum sulfonate on carbon flotation from fly ash. (2019). PubMed. [Link]

-

D 1173 – 53 (Reapproved 2001) - Standard Test Method for Foaming Properties of Surface-Active Agents. (n.d.). ASTM. [Link]

-

8 - ORCA – Online Research @ Cardiff. (n.d.). Cardiff University. [Link]

Sources

- 1. Sodium Oleyl Sulfate Surfactant [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Comparative study on interfacial and foaming properties of glycolipids in relation to the gas applied for foam generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN112680208B - Preparation process of oleyl alcohol polyoxyethylene ether sulfonate/sulfate - Google Patents [patents.google.com]

- 10. file.yizimg.com [file.yizimg.com]

- 11. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Formulation of Microemulsion Systems for Dermal Delivery of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sodium Oleyl Sulfonate as a High-Performance Emulsifier in Oil-in-Water Emulsion Polymerization

Introduction: The Strategic Advantage of Sodium Oleyl Sulfonate in Modern Polymer Synthesis

In the landscape of emulsion polymerization, the choice of surfactant is a critical determinant of the final latex properties, influencing everything from particle size and distribution to stability and performance.[1] Sodium oleyl sulfonate (SOS) has emerged as a superior anionic surfactant for a multitude of oil-in-water emulsion polymerization applications, including the synthesis of latexes for paints, adhesives, coatings, and advanced drug delivery systems.[1] Its unique molecular structure, featuring a long hydrophobic oleyl (C18) chain with a cis-double bond and a hydrophilic sulfate head group, confers distinct advantages over commonly used saturated-chain surfactants like sodium dodecyl sulfate (SDS).[2][3]

The presence of the double bond introduces a 'kink' in the C18 alkyl chain, which impacts its molecular packing at interfaces.[3] This structural feature leads to a significantly lower critical micelle concentration (CMC) for sodium oleyl sulfonate (approximately 0.028 mmol/L) compared to SDS (approximately 8.3 mM).[2][4][5] A lower CMC is advantageous as it signifies that micelle formation, and thus the onset of polymerization, occurs at a much lower surfactant concentration. This can lead to reduced surfactant usage, minimizing its potential impact on the final polymer's water sensitivity and other performance characteristics. Furthermore, the larger hydrophobic chain of SOS provides enhanced stability to the growing polymer particles.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of sodium oleyl sulfonate as a primary emulsifier in oil-in-water emulsion polymerization. We will delve into the mechanistic principles, provide detailed experimental protocols, and present key data to facilitate the successful synthesis of polymer nanoparticles with desired characteristics.

Mechanism of Action: A Step-by-Step Look at Emulsification and Polymerization

The efficacy of sodium oleyl sulfonate in emulsion polymerization is rooted in its amphiphilic nature, allowing it to bridge the immiscible oil (monomer) and water phases.[3] The process can be understood through several key stages:

-

Micelle Formation: In an aqueous solution above its critical micelle concentration (CMC), sodium oleyl sulfonate molecules spontaneously self-assemble into spherical aggregates known as micelles.[1] The hydrophobic oleyl tails orient towards the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic sulfate heads face the surrounding water.[1]

-

Monomer Emulsification: The water-insoluble monomer is dispersed in the aqueous phase with agitation, forming large droplets. Sodium oleyl sulfonate molecules adsorb to the surface of these monomer droplets, reducing the interfacial tension and preventing them from coalescing.[1]

-

Particle Nucleation: A portion of the monomer diffuses from the droplets through the aqueous phase and is solubilized within the hydrophobic cores of the sodium oleyl sulfonate micelles. Polymerization is initiated by a water-soluble initiator (e.g., potassium persulfate), which generates free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization and forming nascent polymer particles.

-

Particle Growth and Stabilization: As polymerization proceeds, the monomer continues to diffuse from the droplets to the growing polymer particles. Sodium oleyl sulfonate molecules adsorb onto the surface of these developing particles, providing electrostatic stabilization. The negatively charged sulfate head groups create a repulsive barrier, preventing the particles from agglomerating and ensuring the stability of the latex.[7]

Caption: Role of sodium oleyl sulfonate in micelle formation and particle stabilization.

Experimental Protocols: A Practical Guide to Implementation

This section provides a detailed, step-by-step protocol for a typical batch oil-in-water emulsion polymerization of styrene using sodium oleyl sulfonate as the emulsifier. This protocol can be adapted for other monomers with appropriate adjustments to reaction conditions.

Materials and Equipment

| Materials | Equipment |

| Styrene (inhibitor removed) | Three-neck round-bottom flask |

| Sodium Oleyl Sulfonate | Reflux condenser |

| Potassium Persulfate (K₂S₂O₈) | Mechanical stirrer or magnetic stirrer |

| Sodium Bicarbonate (NaHCO₃) | Heating mantle or oil bath |

| Deionized water | Syringe and needle |

| Nitrogen gas supply | Thermometer |

Protocol: Batch Emulsion Polymerization of Styrene

-

Aqueous Phase Preparation: In the three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium oleyl sulfonate (e.g., 0.5-2.0 g) and sodium bicarbonate (e.g., 0.2 g) in deionized water (e.g., 200 mL).[1]

-

Deoxygenation: Purge the system with a gentle stream of nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction. Maintain a nitrogen blanket throughout the experiment.[1]

-

Monomer Addition: While stirring, add the inhibitor-free styrene monomer (e.g., 50 g) to the aqueous solution to form a pre-emulsion.[1]

-

Initiation: Heat the reaction mixture to the desired temperature (typically 70-80°C). Once the temperature is stable, inject the initiator, potassium persulfate (dissolved in a small amount of deionized water), into the flask.

-

Polymerization: Maintain the reaction at the set temperature under continuous stirring. The reaction progress can be monitored by observing the change in the appearance of the reaction mixture from a milky emulsion to a more translucent latex. The polymerization is typically carried out for 4-6 hours.

-

Cooling and Characterization: After the polymerization is complete, cool the reactor to room temperature. The resulting polymer latex can then be characterized for properties such as particle size, particle size distribution, and molecular weight.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium Oleyl Sulfate Surfactant [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. products.pcc.eu [products.pcc.eu]

Application Note: A Protocol for the Synthesis of Solid Lipid Nanoparticles (SLNs) Utilizing Sodium Oleylsulfonate as a Stabilizer

Introduction: The Critical Role of Surface Stabilization in Nanoparticle Formulation

The successful formulation of nanoparticles for drug delivery and other advanced applications is critically dependent on achieving and maintaining a stable colloidal dispersion. Particle aggregation, driven by high surface energy and van der Waals forces, can compromise the efficacy, safety, and shelf-life of a nanomedicine. Surfactants are indispensable tools in overcoming this challenge, acting at the nanoparticle-medium interface to prevent agglomeration.[1][2][3]

Sodium oleylsulfonate is an anionic surfactant valued in pharmaceutical formulations.[4] Its amphiphilic structure, comprising a long hydrophobic oleyl chain and a hydrophilic sulfonate headgroup, makes it an effective stabilizer.[4] When introduced into a nanoparticle synthesis system, the hydrophobic tail adsorbs onto the surface of the newly formed particle, while the negatively charged hydrophilic head extends into the aqueous phase. This arrangement provides stability through two primary mechanisms: electrostatic repulsion between the negatively charged surfaces of adjacent particles and steric hindrance from the bulky oleyl chains.[1] This application note provides a detailed, field-proven protocol for the synthesis of Solid Lipid Nanoparticles (SLNs) using this compound as a stabilizer, including mechanistic insights and essential characterization techniques.

Mechanism of Stabilization by this compound

The efficacy of this compound as a stabilizer stems from its molecular structure, which allows it to form a protective layer on the nanoparticle surface. This dual-action stabilization is crucial for maintaining a monodisperse suspension.

-

Electrostatic Repulsion: The sulfonate headgroups are anionic, imparting a significant negative surface charge to the nanoparticles. This is quantifiable as the zeta potential. When the zeta potential is sufficiently high (typically more negative than -30 mV or more positive than +30 mV), the repulsive forces between particles are strong enough to overcome the attractive forces, preventing them from aggregating.

-

Steric Hindrance: The long, flexible oleyl chains create a physical barrier around the nanoparticle. When two particles approach each other, the interpenetration of these surfactant layers is entropically unfavorable, creating a repulsive force that keeps the particles separated.[1]

Caption: Nanoparticle stabilization by this compound.

Experimental Protocol: Hot Homogenization Method for SLN Synthesis

This protocol details the preparation of SLNs using the hot homogenization technique, a robust and widely used method. The principle involves emulsifying a molten lipid phase containing the active pharmaceutical ingredient (API) in a hot aqueous surfactant solution, followed by high-shear homogenization and subsequent cooling to solidify the lipid into nanoparticles.[4][5]

Materials & Equipment

| Reagents | Equipment |

| Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO) | High-shear homogenizer (e.g., Ultra-Turrax) |

| This compound | High-pressure homogenizer (optional, for smaller sizes) |

| Drug/Active Pharmaceutical Ingredient (API) | Magnetic stirrer with heating plate |

| Purified, deionized water | Beakers and standard laboratory glassware |

| Thermometer/Temperature probe |

Step-by-Step Methodology

The synthesis workflow involves the preparation of two separate phases, followed by homogenization and cooling.

Sources

- 1. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sodium Oleyl Sulfonate as a High-Performance Surfactant for Enhanced Oil Recovery Studies

Abstract

Following primary and secondary recovery operations, a significant volume of crude oil remains trapped in reservoirs due to capillary forces and unfavorable wettability conditions. Chemical Enhanced Oil Recovery (cEOR) presents a crucial tertiary strategy to mobilize this residual oil, with surfactant flooding being a prominent and effective method.[1] This application note provides a comprehensive technical guide for researchers and scientists on the utilization of Sodium Oleyl Sulfonate, a high-performance anionic alpha-olefin sulfonate (AOS) surfactant, in EOR studies. We delve into the fundamental mechanisms of action, present detailed, field-proven protocols for evaluating its efficacy, and offer insights into data interpretation. The protocols are designed as self-validating systems, covering critical aspects from initial surfactant screening to dynamic core flooding experiments, enabling a robust assessment of Sodium Oleyl Sulfonate for mobilizing residual oil.

Introduction: The Role of Surfactants in Maximizing Oil Recovery

The economic viability of an oil field is heavily dependent on the total percentage of oil recovered from the reservoir. Primary and secondary recovery methods, which rely on natural reservoir pressure and water or gas injection respectively, often leave 50-70% of the original oil in place (OOIP) trapped within the porous rock matrix.[1] Surfactant flooding addresses this challenge by fundamentally altering the fluid-fluid and rock-fluid interactions at the pore scale.

Sodium Oleyl Sulfonate, an anionic surfactant, is particularly well-suited for EOR applications. Its amphipathic molecular structure, comprising a long, unsaturated hydrophobic oleyl chain and a hydrophilic sulfonate headgroup, allows it to position itself at the oil-water interface.[2] This unique characteristic enables it to overcome the physical forces that immobilize oil, primarily through the mechanisms of interfacial tension reduction and wettability alteration.[3] AOS surfactants like Sodium Oleyl Sulfonate are noted for their good performance across a range of pH levels, tolerance to high water hardness, and low adsorption on porous rock, making them excellent candidates for EOR applications.[4]

Fundamental Mechanisms of Action

Drastic Reduction of Interfacial Tension (IFT)

The primary mechanism by which surfactants enhance oil recovery is the significant reduction of interfacial tension (IFT) between the injected aqueous phase and the trapped crude oil.[5] In a reservoir, high IFT creates strong capillary forces that trap oil droplets within the pore throats of the rock. Sodium Oleyl Sulfonate molecules migrate to the oil-water interface, disrupting the cohesive forces and lowering the IFT by several orders of magnitude, often to ultra-low values (e.g., < 10⁻³ mN/m).[6][7] This reduction in capillary pressure allows the displacing fluid to mobilize and coalesce the trapped oil ganglia, forming a continuous oil bank that can be swept toward production wells.

Wettability Alteration

Many hydrocarbon reservoirs, particularly sandstones, can be initially water-wet but become mixed-wet or oil-wet over time due to the adsorption of polar compounds from the crude oil onto the rock surface.[8] This oil-wet condition hinders recovery as water flows through the larger pores, bypassing significant amounts of oil that adheres to the rock surfaces. Sodium Oleyl Sulfonate can adsorb onto the rock surface via its hydrophilic head, displacing the adhered oil and rendering the surface more water-wet.[9] This shift to a more favorable water-wet state improves the microscopic sweep efficiency, allowing water to displace oil more effectively from the rock matrix.[8][10]

Experimental Design and Protocols

A systematic, multi-stage approach is essential for evaluating the effectiveness of a surfactant for a specific EOR application. The following protocols provide a logical workflow from initial screening to dynamic displacement tests.

Protocol: Preliminary Surfactant Screening

The initial phase focuses on ensuring the surfactant's basic compatibility with reservoir conditions and its ability to form the desired microemulsions.

3.1.1. Aqueous Stability and Compatibility Test

-

Causality: This protocol validates that the surfactant will remain dissolved and active in the high-salinity brines typical of oil reservoirs, preventing precipitation that would render it ineffective and potentially damage the reservoir formation.

-

Methodology:

-

Prepare synthetic reservoir brine with the desired salinity (e.g., 90,000 ppm, 100,000 ppm, 110,000 ppm Total Dissolved Solids - TDS).[11]

-

Prepare stock solutions of Sodium Oleyl Sulfonate at various concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight) in the prepared brines.

-

Visually inspect the solutions immediately after preparation and after aging for 24 hours at both room temperature and the target reservoir temperature.

-

Validation: A successful formulation will appear clear and homogenous with no signs of phase separation or precipitation.[11]

-

3.1.2. Phase Behavior "Pipette" Test

-

Causality: This test is a critical screening tool to identify the optimal salinity at which the surfactant formulation can form a stable middle-phase (Winsor Type III) microemulsion, which is strongly correlated with ultra-low IFT and high oil recovery efficiency.[11]

-

Methodology:

-

Use 5 mL or 10 mL graduated glass pipettes or test tubes.

-

For each surfactant concentration and salinity combination from the stability test, add 2 mL of the surfactant solution and 2 mL of the target crude oil.

-

Seal the pipettes and gently invert them 20-30 times to ensure thorough mixing.

-

Place the pipettes in an oven set to the reservoir temperature and allow them to equilibrate for a minimum of 7 days, observing the phase behavior periodically.

-

Validation: Record the volumes of the upper (oil), middle (microemulsion), and lower (brine) phases. The formation of a distinct, stable middle-phase microemulsion indicates a promising formulation for achieving low IFT.[11]

-

Protocol: Quantitative Performance Evaluation

3.2.1. Interfacial Tension (IFT) Measurement

-

Causality: Quantitatively measures the surfactant's ability to lower the IFT between oil and water. The goal is to identify concentrations and conditions that achieve the ultra-low IFT (<10⁻³ mN/m) necessary to mobilize capillary-trapped oil.

-

Equipment: Spinning Drop Tensiometer.[12]

-

Methodology:

-

Calibrate the spinning drop tensiometer according to the manufacturer's instructions.

-

Fill the capillary tube with the bulk aqueous phase (the Sodium Oleyl Sulfonate solution at the optimal salinity determined from phase behavior tests).

-

Inject a small droplet of the crude oil into the center of the capillary tube.

-

Rotate the capillary tube at a high speed (e.g., 4000-6000 rpm). The centrifugal force will elongate the oil droplet.

-

Measure the length and diameter of the elongated droplet once it reaches equilibrium. The instrument's software will calculate the IFT based on the droplet's shape, the rotational speed, and the density difference between the oil and aqueous phases.

-

Validation: Perform measurements across a range of surfactant concentrations to determine the Critical Micelle Concentration (CMC) and confirm that the formulation can achieve ultra-low IFT values.

-

3.2.2. Wettability Assessment via Contact Angle Measurement

-

Causality: This protocol quantifies the ability of the surfactant to alter the rock surface from oil-wet to water-wet, which is crucial for improving sweep efficiency. A lower contact angle in the presence of the surfactant solution indicates a shift towards water-wetness.

-

Equipment: Goniometer / Contact Angle Measurement System.

-

Methodology:

-

Use a representative substrate, such as a polished quartz or calcite slide, to simulate sandstone or carbonate reservoir rock, respectively.

-

Age the clean substrate in crude oil at reservoir temperature for several days to create an oil-wet surface.[8]

-

Place the oil-wet substrate in a cuvette filled with the synthetic reservoir brine.

-

Carefully place a droplet of crude oil onto the substrate surface and measure the baseline contact angle. An angle >90° confirms an oil-wet state.

-

Replace the brine with the Sodium Oleyl Sulfonate solution.

-

Allow the system to equilibrate and measure the new contact angle of the oil droplet.

-

Validation: A significant decrease in the contact angle (ideally to <90°) demonstrates the surfactant's effectiveness in altering the rock's wettability toward a more favorable water-wet condition.[9]

-

Protocol: Dynamic Oil Displacement Test

3.3.1. Core Flooding Experiment

-

Causality: This is the definitive test, simulating the dynamic displacement process within a reservoir core sample to provide a direct measurement of the incremental oil recovery attributable to the surfactant flood.

-

Equipment: Core flooding apparatus (core holder, pumps, pressure transducers, fraction collector).[13]

-

Methodology:

-

Core Preparation: Select a reservoir core plug or a representative outcrop core (e.g., Berea sandstone). Clean and dry the core, then measure its porosity and permeability.

-

Saturation: Saturate the core with synthetic reservoir brine.

-

Oil Flood (S_oi): Inject crude oil into the core at reservoir temperature and pressure until no more brine is produced. This establishes the initial oil saturation (S_oi).

-

Waterflood (S_orw): Inject brine into the core until no more oil is produced. The amount of oil remaining in the core is the residual oil saturation after waterflooding (S_orw). This step establishes the baseline recovery.

-

Surfactant Flood: Inject a slug of the optimized Sodium Oleyl Sulfonate solution (typically 0.3 to 0.5 pore volumes) into the core.

-

Polymer Drive (Optional but Recommended): Inject a polymer solution following the surfactant slug to provide mobility control and efficiently push the surfactant and the mobilized oil bank through the core.

-

Chase Waterflood: Continue injecting brine until no more oil is produced.

-

Validation: Meticulously collect and measure the effluent fluids (oil and water) throughout the experiment. The incremental oil recovered during the surfactant and subsequent floods, calculated as a percentage of the OOIP after waterflooding, determines the EOR efficiency.[14]

-

Data Interpretation and Expected Outcomes

The successful application of the protocols will generate a comprehensive dataset to evaluate the performance of Sodium Oleyl Sulfonate.

| Parameter | Key Metric | Typical Target for EOR | Rationale |

| Phase Behavior | Microemulsion Type | Winsor Type III (Middle Phase) | Indicates optimal solubilization of oil and is correlated with ultra-low IFT.[11] |

| Interfacial Tension | IFT Value (mN/m) | < 0.01 (ideally < 0.001) | Necessary to overcome capillary forces and mobilize trapped oil.[6] |

| Wettability | Contact Angle (θ) | < 90° (shift from >90°) | Confirms alteration from oil-wet to a more favorable water-wet state.[9] |

| Core Flood | Incremental Oil Recovery | 15-30% of OOIP (post-waterflood) | Direct measurement of the surfactant's effectiveness in a dynamic system.[14] |

An effective Sodium Oleyl Sulfonate formulation will demonstrate stability in reservoir brine, form a middle-phase microemulsion at an optimal salinity, reduce the oil-water IFT to ultra-low levels, shift rock wettability to a water-wet state, and ultimately yield a significant increase in oil recovery during core flooding experiments compared to waterflooding alone.

Conclusion

Sodium Oleyl Sulfonate is a potent and versatile surfactant for chemical Enhanced Oil Recovery research. Its ability to drastically reduce interfacial tension and favorably alter rock wettability makes it a prime candidate for unlocking significant quantities of residual oil. The successful implementation of the systematic protocols outlined in this application note—from initial compatibility and phase behavior screening to quantitative IFT measurements and dynamic core flooding—will enable researchers to rigorously validate its performance, optimize formulations for specific reservoir conditions, and confidently advance their EOR development programs.

References

-

Feng, Y. (2021). Enhancing Oil Recovery by Low Concentration of Alkylaryl Sulfonate Surfactant without Ultralow Interfacial Tension. ResearchGate. [Online] Available at: [Link]

-

EOR Hub. (2021). Enhanced Oil Recovery | Surfactant Flooding | Part-1. YouTube. [Online] Available at: [Link]

-

Al-Muntaser, A. A., et al. (2020). The use of surfactants in enhanced oil recovery: A review of recent advances. Energy Reports. [Online] Available at: [Link]

-

ElMofty, O. (2012). Surfactant enhanced oil recovery by wettability alteration in sandston. Missouri University of Science and Technology Scholars' Mine. [Online] Available at: [Link]

-

Shaddel, S., et al. (2013). Enhanced Oil Recovery (EOR) by Low Salinity Water and Surfactant/Alkaline Improved Low Salinity Waterflooding. ResearchGate. [Online] Available at: [Link]

-

Al-Ashhab, A., et al. (2022). Surfactant evaluation for enhanced oil recovery: Phase behavior and interfacial tension. Open Chemistry. [Online] Available at: [Link]

-

Sahu, O. P., et al. (2015). Synthesis and characterization of sodium methyl ester sulfonate for chemically-enhanced oil recovery. Brazilian Journal of Chemical Engineering. [Online] Available at: [Link]

-

Interface Fluidics. (2022). Surfactant EOR Optimization Through Wettability Alteration. [Online] Available at: [Link]

-

Sahu, O. P., et al. (2015). Synthesis and characterization of sodium methyl ester sulfonate for chemically-enhanced oil recovery. ResearchGate. [Online] Available at: [Link]

-

Aoudia, M., et al. (2010). Novel Alkyl Ether Sulfonates for High Salinity Reservoir: Effect of Concentration on Transient Ultralow Interfacial Tension at the Oil–Water Interface. ResearchGate. [Online] Available at: [Link]

-

Mohammadi, M., et al. (2024). Experimental investigation of wettability alteration in sandstone rock by nanoparticles, gelatin biopolymer, salt ions, and synthesized Fe3O4/gelatin nanocomposite for EOR applications. Scientific Reports. [Online] Available at: [Link]

-

Syah, R., et al. (2020). Surfactant Flooding for EOR Using Sodium Lignosulfonate Synthesized from Bagasse. ResearchGate. [Online] Available at: [Link]

-

Al-Sabagh, A. M., et al. (2020). Interfacial tension measurements data of various concentrations of sulfonated alkyl ester dissolved in various concentrations of sodium chloride applied to the light oil sample. ResearchGate. [Online] Available at: [Link]

-

Doe, P. H., et al. (1987). Surfactants for EOR: Olefin Sulfonate Behavior at High Temperature and Hardness. ResearchGate. [Online] Available at: [Link]

-

Sun, L., et al. (2013). Ultra-Low Interfacial Tension and Retention of Internal Olefin Sulfonate (IOS) for EOR. Advanced Materials Research. [Online] Available at: [Link]

-

Savero, E. A. S., et al. (2020). Laboratory Test of Aqueous Stability and Phase Behavior of Sodium Lignosulphonate (SLS) Surfactant With Intermediate Oil at High Salinity. Journal IATMI. [Online] Available at: [Link]

-

Cosmetic Ingredient Review. (2015). Re-Review of Sodium α-Olefin Sulfonates as Used in Cosmetics. [Online] Available at: [Link]

-

Davarpanah, A., et al. (2020). Laboratory Study of Alkyl Ether Sulfonates for Improved Oil Recovery in High-Salinity Carbonate Reservoirs: A Case Study. ResearchGate. [Online] Available at: [Link]

-

Al-Shakry, B., et al. (2021). Wettability alteration mechanism of sulfate in sandstone. (A) refers to oil-wet. ResearchGate. [Online] Available at: [Link]

-

Sami, M., et al. (2023). Impact of the Naturally Driven Surfactant in EOR Application: Experimental, Microscopic, and Numerical Analyses. ACS Omega. [Online] Available at: [Link]

-

Sahu, O. P., et al. (2015). Synthesis and characterization of sodium methyl ester sulfonate for chemically-enhanced oil recovery. SciSpace. [Online] Available at: [Link]

-

Gozan, M., et al. (2017). On the use of sodium lignosulphonate for enhanced oil recovery. ResearchGate. [Online] Available at: [Link]

-

Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Olefin sulfonated, sodium salt, 40% aq. solution. [Online] Available at: [Link]

-

Li, Y., et al. (2023). The Study of Interfacial Adsorption Behavior for Hydroxyl-Substituted Alkylbenzene Sulfonates by Interfacial Tension Relaxation Method. Molecules. [Online] Available at: [Link]

-

Zhakupov, K., et al. (2024). Core Flooding Experiments on the Impact of CO2-EOR on the Petrophysical Properties and Oil Recovery Parameters of Reservoir Sandstones in Kazakhstan. Geosciences. [Online] Available at: [Link]

- Gaillard, N., et al. (2016). Internal olefin sulfonate composition and use thereof in enhanced oil recovery. Google Patents.

-

Kamal, M. S., et al. (2016). Most common surfactants employed in chemical enhanced oil recovery. ResearchGate. [Online] Available at: [Link]

-

Al-Attar, H., et al. (2013). Water-Based Enhanced Oil Recovery (EOR) by “Smart Water”: Optimal Ionic Composition for EOR in Carbonates. ResearchGate. [Online] Available at: [Link]

-

Ghasemi, M., et al. (2020). Sandstone Reservoir Wettability Alteration Due to Water Softening: Impact of Silica Nanoparticles on Sand Production Mechanism. Biointerface Research in Applied Chemistry. [Online] Available at: [Link]

-

Pramudono, B., et al. (2019). Synthesis and characterization of sodium lignosulfonate surfactant with polyethylene glycol for enhanced oil recovery. ResearchGate. [Online] Available at: [Link]

-

Kamal, M. S., et al. (2022). Oil Recovery Performance by Surfactant Flooding: A Perspective on Multiscale Evaluation Methods. Energy & Fuels. [Online] Available at: [Link]

-

Dordzie, G. (2023). Enhanced Oil Recovery from Fractured Carbonate Reservoirs Using Nanoparticles w/ Low… YouTube. [Online] Available at: [Link]

-

Sia, C. Y., et al. (2023). Wettability alteration and surfactant adsorption study of methyl ester sulphonate/nano-silica nanofluid on sandstone reservoir r. MATEC Web of Conferences. [Online] Available at: [Link]

-

Putra, I., et al. (2023). Synthesis of Sulfonate Surfactants Using Strecker Modification Techniques and Surfactant Formulation for Chemical Enhanced Oil Recovery (Ceor) Applications. Scientific Contributions Oil and Gas. [Online] Available at: [Link]

-

PCC SE. Surfactants Product Guide. [Online] Available at: [Link]

-

Pratiwi, A., et al. (2019). Initial screening of AOS, its performance in EOR to improve oil recovery. ResearchGate. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23686132, Sodium Oleyl Sulfate. [Online] Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Sodium Oleyl Sulfate Surfactant [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. interfacefluidics.com [interfacefluidics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Experimental investigation of wettability alteration in sandstone rock by nanoparticles, gelatin biopolymer, salt ions, and synthesized Fe3O4/gelatin nanocomposite for EOR applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Surfactant enhanced oil recovery by wettability alteration in sandston" by Omar ElMofty [scholarsmine.mst.edu]

- 10. matec-conferences.org [matec-conferences.org]

- 11. journal.iatmi.or.id [journal.iatmi.or.id]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Note: Screening Sodium Oleylsulfonate for Protein Crystallization Trials

Executive Summary

Sodium oleylsulfonate (Sodium (Z)-octadec-9-ene-1-sulfonate) is an anionic surfactant featuring a long, unsaturated C18 hydrophobic tail and a polar sulfonate headgroup. Unlike standard short-chain detergents (e.g., OG, DDM), the oleyl chain mimics the fluidity of native biological membranes due to the cis-double bond at C9, which introduces a "kink" in the tail, preventing rigid packing.

While rarely used as a stand-alone detergent for initial extraction due to its charge, it is a powerful additive and secondary surfactant for:

-

Tuning Micelle Fluidity: Modulating the rigidity of DDM/LMNG micelles.

-

Charge Shielding: Altering the electrostatic surface potential of protein-detergent complexes (PDCs) to induce novel crystal contacts.

-

Refolding: Solubilizing inclusion bodies with milder denaturing properties than SDS, facilitating downstream refolding.

This guide details the screening workflow, focusing on Mixed-Micelle Crystallization and Critical Micelle Concentration (CMC) Optimization .

Chemical Profile & Mechanistic Basis

Physicochemical Properties

| Property | Value / Description | Impact on Crystallization |

| Molecular Formula | C₁₈H₃₅NaO₃S | Stable across wide pH (unlike sulfates). |

| Tail Structure | C18:1 (cis-9) | Mimics fluid lipid bilayer; prevents "stripping" of annular lipids. |

| Head Group | Sulfonate (Anionic) | High solubility; sensitive to divalent cations (Ca²⁺, Mg²⁺). |

| CMC (Approx.) | ~0.02 - 0.05 mM* | Very low CMC implies tight binding and difficult removal via dialysis. |

| Micelle Size | Moderate to Large | Aggregation number is sensitive to ionic strength. |

*Note: CMC varies significantly with ionic strength and temperature. Experimental determination is required (See Section 3).

Mechanism of Action

Standard detergents like DDM form rigid, toroidal micelles. This compound introduces disorder (fluidity) into the micelle due to the oleyl tail's kink.

-

Hypothesis: By "doping" a DDM micelle with this compound, you create a mixed micelle that is less rigid and possesses a net negative charge. This can break "false minimum" aggregation states and promote the specific protein-protein interactions required for crystal lattice formation [1].[1]

Pre-Screening Protocols: Characterization

Before crystallization trials, the behavior of the detergent with your specific protein must be validated.

Protocol: Experimental CMC Determination (Fluorescence)

Rationale: Literature CMC values are for pure water. Crystallization buffers (high salt) drastically lower the CMC.

Materials:

-

This compound (Powder).

-

Fluorescent Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH) or Nile Red.

-

Spectrofluorometer.

Steps:

-

Stock Prep: Prepare a 10 mM this compound stock in your crystallization buffer.

-

Dilution Series: Create 12 concentrations ranging from 0.001 mM to 10 mM.

-

Dye Addition: Add DPH (final conc. 1 µM) to each sample. Incubate 30 min in dark.

-

Measurement: Excite at 350 nm; Measure emission at 420 nm.

-

Analysis: Plot Fluorescence Intensity vs. Log[Surfactant]. The inflection point is the CMC.[2]